molecular formula C16H15Cl2NO2 B10978116 2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)ethyl]acetamide

2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)ethyl]acetamide

Cat. No.: B10978116
M. Wt: 324.2 g/mol
InChI Key: NHODEHCZCCSWHC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)ethyl]acetamide is an organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a chlorophenyl group and a chlorophenoxy group attached to an acetamide backbone. It is of interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)ethyl]acetamide typically involves the following steps:

    Etherification: The initial step involves the etherification of 4-chlorophenol with 2-chloroethylamine to form 2-(4-chlorophenoxy)ethylamine.

    Acylation: The next step is the acylation of 2-(4-chlorophenoxy)ethylamine with 3-chlorobenzoyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include 4-chlorophenol, 2-chloroethylamine, and 3-chlorobenzoyl chloride, with appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen substitution reactions can occur, replacing the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogen substitution can be achieved using reagents like sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of iodinated or brominated derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol: Known for its fungicidal activity.

    2-(4-chlorophenoxy)-2’,5’-dichloroacetanilide: Used in various chemical applications.

Uniqueness

2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)ethyl]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of chlorophenyl and chlorophenoxy groups attached to an acetamide backbone makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C16H15Cl2NO2

Molecular Weight

324.2 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)ethyl]acetamide

InChI

InChI=1S/C16H15Cl2NO2/c17-13-4-6-15(7-5-13)21-11-16(20)19-9-8-12-2-1-3-14(18)10-12/h1-7,10H,8-9,11H2,(H,19,20)

InChI Key

NHODEHCZCCSWHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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